molecular formula C15H18FNO4 B3078671 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid CAS No. 1052611-06-9

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3078671
CAS No.: 1052611-06-9
M. Wt: 295.31 g/mol
InChI Key: XMOABZRGKMLBAQ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluorophenyl group, a methoxycarbonyl group, and two methyl groups. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine ring.

    Addition of the Methoxycarbonyl Group: This can be done using esterification reactions, where a carboxylic acid group on the pyrrolidine ring is converted to a methoxycarbonyl group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (NH₂R), thiols (SHR)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxycarbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
  • 2-(3-Bromophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
  • 2-(3-Methylphenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Uniqueness

Compared to its analogs, 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-11(13(18)19)12(17(15)2)9-5-4-6-10(16)7-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOABZRGKMLBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC(=CC=C2)F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 6
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

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